N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULGBGGDBXPNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342113 | |
| Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3261-60-7 | |
| Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzylideneanilines
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Imine Bond
Substituted benzylideneanilines, a prominent class of compounds known as Schiff bases, represent more than a simple condensation product of an aldehyde and an amine. The central carbon-nitrogen double bond, or azomethine group (–CH=N–), is a pharmacophore of immense versatility and a cornerstone in the architecture of molecules with significant biological and material applications.[1] These compounds are not merely synthetic intermediates; they are potent ligands in coordination chemistry, forming stable complexes with various metal ions, and serve as scaffolds for developing agents with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Their utility extends to industrial applications, including dyes, catalysts, and polymers.[4][5]
This guide moves beyond a mere recitation of synthetic procedures. It is designed to provide a deep, mechanistic understanding of why certain methods are chosen, how substituents dictate reaction outcomes, and how modern green chemistry principles are reshaping the synthesis of these vital compounds. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative and verifiable science.
The Core Condensation: Mechanistic Underpinnings
The synthesis of a benzylideneaniline is fundamentally a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid.[6] Understanding the mechanism is critical to optimizing reaction conditions.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water, driven by the lone pair on the nitrogen, results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product.
The rate-determining step and overall reaction efficiency are highly dependent on pH. A pH around 5 is often optimal; at very low pH, the amine nucleophile becomes protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[6]
Caption: Acid-catalyzed mechanism for Schiff base (imine) formation.
Synthetic Methodologies: From Classical to Green
The choice of synthetic strategy depends on factors such as the reactivity of the substrates, desired yield, purity requirements, and environmental considerations.
Conventional Solution-Phase Synthesis
This classical approach typically involves refluxing equimolar amounts of the substituted benzaldehyde and aniline in a suitable solvent, such as ethanol or methanol.[7] The addition of a catalytic amount of a protic acid, like glacial acetic acid, is common to accelerate the reaction.[8]
-
Causality: Ethanol is a polar protic solvent that effectively dissolves the reactants while being relatively benign. Refluxing provides the necessary activation energy to overcome the reaction barrier, particularly for the dehydration step. Acetic acid serves as the proton source to catalyze the reaction as described in the mechanism above.[8] The simplicity and scalability of this method are its primary advantages. However, drawbacks include long reaction times (often several hours), the use of volatile organic solvents, and potentially moderate yields.[7]
Microwave-Assisted Synthesis (MAOS)
A significant advancement in efficiency is the use of microwave irradiation.[4][9] This method dramatically reduces reaction times from hours to minutes and often improves yields.[10] Reactions can be performed with or without a solvent.
-
Causality: Microwaves provide rapid and uniform heating through direct interaction with polar molecules in the reaction mixture. This efficient energy transfer accelerates the reaction rate far beyond what is achievable with conventional heating.[4] In solvent-free MAOS, the reactants absorb the microwave energy directly, leading to a highly efficient, environmentally friendly process. For example, substituted benzylidene-4-chlorobenzenamines have been synthesized in over 85% yield under solvent-free, microwave-assisted conditions.[11]
Solvent-Free and Solid-State Synthesis
Driven by the principles of green chemistry, solvent-free synthesis has gained significant traction.[12][13][14] This can be achieved by simply grinding the reactants together at room temperature or with gentle heating.[15]
-
Causality: Eliminating the solvent reduces waste, cost, and environmental impact.[16] In the solid state, the close proximity of reactant molecules in the crystal lattice can facilitate the reaction. This method is operationally simple and often leads to high-purity products with minimal workup. High yields have been reported for the synthesis of chiral substituted N-benzylideneanilines under solvent-free conditions.[12][13]
Novel Catalytic Systems
The exploration of heterogeneous and eco-friendly catalysts offers enhanced reactivity and easier workup.
-
Solid Acid Catalysts: Reagents like Amberlyst® 15, an acidic ion-exchange resin, provide an effective and recyclable heterogeneous catalyst for imine synthesis under solventless conditions.[17]
-
Natural Catalysts: Bio-derived catalysts, such as Kinnow peel powder, have been successfully used.[1][15] These catalysts are inexpensive, biodegradable, and environmentally benign. A reported method using Kinnow peel powder achieved an 85% yield of N-Benzylideneaniline in just 3 minutes at room temperature.[1]
-
Other Catalysts: A range of catalysts including magnesium perchlorate, erbium(III) triflate, and P₂O₅/Al₂O₃ have been shown to be effective under various conditions.[2]
The Influence of Substituents
The electronic nature of substituents on both the aniline and benzaldehyde rings profoundly impacts the reaction kinetics and product stability.
-
On the Benzaldehyde Ring:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline. This generally accelerates the initial addition step.
-
Electron-Donating Groups (EDGs) (e.g., -OH, -OCH₃, -N(CH₃)₂): These groups decrease the electrophilicity of the carbonyl carbon, slowing down the initial attack.
-
-
On the Aniline Ring:
-
Electron-Donating Groups (EDGs): These groups increase the nucleophilicity of the amine nitrogen, thereby accelerating the rate of nucleophilic attack on the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): These groups decrease the nucleophilicity of the amine, slowing the reaction rate.
-
-
Steric Effects: Bulky ortho-substituents on either ring can sterically hinder the approach of the nucleophile or prevent the planar conformation required for the final imine product, leading to lower yields.[18] Studies have shown that para-substituted reactants often give better yields compared to their ortho- or meta-substituted counterparts due to reduced steric hindrance.[18]
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Time | Yield | Advantages | Disadvantages |
| Conventional Reflux | Acetic Acid (catalytic) | Ethanol, Reflux (80°C) | 4-6 hours | 70-85% | Simple, scalable | Long reaction time, solvent use |
| Microwave-Assisted | None (solvent-free) | Microwave (2450 MHz) | 3-8 minutes | >85% | Extremely fast, high yield, green[4][11] | Requires specific equipment |
| Solvent-Free Grinding | None / Natural Acid | Room Temp. / Grinding | 3-10 minutes | 85-99% | Green, simple, high purity[1][15] | May not be suitable for all substrates |
| Heterogeneous Catalyst | Amberlyst® 15 | Room Temp. / Neat | 15-60 min | >90% | Recyclable catalyst, clean reaction[17] | Catalyst cost/preparation |
Experimental Protocols & Validation
Adherence to rigorous experimental and validation protocols is essential for ensuring the synthesis of the correct, high-purity compound.
Protocol 1: Classical Acid-Catalyzed Synthesis of N-Benzylideneaniline
This protocol is adapted from standard laboratory procedures.[7][8]
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.0 mmol, 0.51 mL) and aniline (5.0 mmol, 0.46 mL) in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture with stirring.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. The product, N-benzylideneaniline, will crystallize out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of ice-cold ethanol to remove unreacted starting materials.
-
Validation: Dry the yellowish, needle-like crystals.[19] Determine the yield and characterize the product by measuring its melting point (expected: 51-54 °C) and acquiring FT-IR and NMR spectra.[19]
Protocol 2: Green, Microwave-Assisted Solvent-Free Synthesis
This protocol is based on efficient, modern synthetic methods.[4]
-
Reactant Setup: In a 10 mL microwave reaction vial, add the substituted benzaldehyde (1.0 mmol) and the substituted aniline (1.0 mmol).
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) for 3-8 minutes. Monitor the reaction completion by TLC.[4]
-
Isolation & Purification: After cooling, the product often solidifies and is of high purity. If necessary, recrystallize the crude product from a minimal amount of ethanol.
-
Validation: Dry the product and determine the yield. Confirm the structure and purity using melting point, FT-IR, and NMR spectroscopy.
Caption: General workflow for the synthesis and validation of benzylideneanilines.
Key Characterization Markers
A self-validating protocol relies on unambiguous characterization of the final product.
-
FT-IR Spectroscopy: The most crucial diagnostic peak is the disappearance of the C=O stretch (from the aldehyde, ~1700 cm⁻¹) and the N-H stretch (from the aniline, ~3300-3400 cm⁻¹), and the appearance of a strong C=N imine stretching vibration, typically in the range of 1625-1690 cm⁻¹.[7][19]
-
¹H NMR Spectroscopy: Look for a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, usually between 8.0-10.0 ppm.[7]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group typically appears in the range of 160-190 ppm.[7]
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of purity.[19]
Conclusion and Future Outlook
The synthesis of substituted benzylideneanilines has evolved from lengthy, solvent-heavy procedures to rapid, efficient, and environmentally conscious methods. Microwave-assisted and solvent-free approaches now offer superior alternatives for laboratory-scale synthesis, providing high yields and purity with minimal environmental impact. The future of this field will likely focus on the development of even more sustainable and recyclable catalysts, the expansion of flow chemistry applications for large-scale production, and the continued exploration of novel Schiff base derivatives for advanced applications in medicine and materials science.[20] The principles and protocols outlined in this guide provide a robust foundation for researchers to confidently and efficiently synthesize these valuable compounds.
References
-
Gwarzo, A. A., & Uba, S. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10). Available at: [Link]
-
Karki, S., & N, S. (2010). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 707-717. Available at: [Link]
-
Jiang, L., & Yuan, M. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 936-943. Available at: [Link]
-
Gabon, J., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1577. Available at: [Link]
-
Sharma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12, 9636. Available at: [Link]
-
Ramírez-Marquez, U., et al. (2023). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. ACS Omega. Available at: [Link]
-
Sharma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636. Available at: [Link]
-
Wikipedia contributors. (n.d.). Schiff base. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Azzam, M. A., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13840. Available at: [Link]
-
Gwarzo, A. A., & Uba, S. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. ResearchGate. Available at: [Link]
-
Ali, A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. ACS Omega. Available at: [Link]
-
Ramírez-Marquez, U., et al. (2023). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. PubMed. Available at: [Link]
-
Yakan, H., et al. (2019). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities. CABI Digital Library. Available at: [Link]
-
MacNair, A. J., et al. (2022). Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry, 20(2), 205-224. Available at: [Link]
-
LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]
-
Gwarzo, A. A., et al. (2019). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. ARC Journals. Available at: [Link]
-
Kidwai, M., & Mohan, R. (2017). Green chemistry of evergreen imines in the synthesis of nitrogen-containing heterocycles. ResearchGate. Available at: [Link]
-
Das, S., et al. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 13(31), 21517-21545. Available at: [Link]
-
Roy, V. M., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education, 100(11), 4581-4587. Available at: [Link]
-
Yakan, H., et al. (2019). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. Semantic Scholar. Available at: [Link]
-
V, S., & S, N. (2021). Synthesis of Schiff bases catalysed by natural products. ResearchGate. Available at: [Link]
-
Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9, 143-154. Available at: [Link]
-
Daks, A. M., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Tetrahedron Letters, 59(38), 3468-3471. Available at: [Link]
-
Ullah, F., et al. (2020). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 20(9), 16796-16809. Available at: [Link]
-
CogniFit. (2024). Schiff's bases mechanism: Significance and symbolism. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff base - Wikipedia [en.wikipedia.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03626G [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent-Free Synthesis of Chiral Substituted N‑Benzylideneanilines Imines: X‑ray Structure, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. peerj.com [peerj.com]
- 18. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Green imine synthesis from amines using transition metal and micellar catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Properties of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the fundamental molecular characteristics of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, a significant chemical entity in various research and development applications. This document will elucidate its molecular formula and molecular weight, offering a foundational understanding for professionals in the fields of chemistry and drug discovery.
Introduction
This compound, also known by its CAS Registry Number 3261-60-7, is a Schiff base derived from the condensation of 4-methoxybenzylamine and p-anisaldehyde.[1] Schiff bases, characterized by the carbon-nitrogen double bond of the imine functional group, are versatile compounds with a wide array of applications, including in catalysis, material science, and as intermediates in the synthesis of bioactive molecules. A precise understanding of its molecular formula and weight is paramount for accurate stoichiometric calculations in synthetic protocols, characterization, and in the interpretation of analytical data.
Core Molecular Identifiers
A comprehensive understanding of a molecule begins with its fundamental identifiers. For this compound, these are its molecular formula and molecular weight.
Molecular Formula: C₁₆H₁₇NO₂
The molecular formula of this compound has been determined to be C₁₆H₁₇NO₂ .[1] This formula indicates that a single molecule of this compound is composed of:
-
16 Carbon (C) atoms
-
17 Hydrogen (H) atoms
-
1 Nitrogen (N) atom
-
2 Oxygen (O) atoms
This composition is a direct result of its synthesis from two methoxy-substituted aromatic precursors.
Molecular Weight: 255.31 g/mol
The molecular weight of this compound is 255.31 g/mol .[1] This value is a critical parameter for experimental work, enabling the conversion between mass and moles, which is fundamental for reaction stoichiometry and solution preparation.
Determination of Molecular Properties: A Validated Workflow
The determination of the molecular formula and weight of a compound like this compound follows a rigorous and self-validating scientific workflow. This process ensures the accuracy and reliability of the reported values.
Caption: Workflow for the determination and validation of molecular formula and weight.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a straightforward condensation reaction.[1]
Protocol:
-
To a cooled solution (0 °C) of 4-methoxybenzylamine (1.0 equivalent), add p-anisaldehyde (1.0 to 1.05 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to ambient temperature and continue stirring for a period of 2 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the crude product can be concentrated under reduced pressure to remove any volatile impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Cooling the initial reaction mixture helps to control the exothermic nature of the imine formation, preventing the formation of side products.
-
Using a slight excess of the aldehyde can help to drive the reaction to completion, ensuring full conversion of the amine.
-
Concentration under reduced pressure is a gentle method for removing the solvent without decomposing the product.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | Benchchem[1] |
| Molecular Weight | 255.31 g/mol | Benchchem[1] |
| CAS Number | 3261-60-7 | Benchchem[1] |
Conclusion
The molecular formula (C₁₆H₁₇NO₂) and molecular weight (255.31 g/mol ) of this compound are fundamental parameters that underpin its use in scientific research and development. This guide has provided these core details, contextualized their importance, and outlined the scientific methodology for their determination, ensuring a high level of technical accuracy and trustworthiness for the intended audience of researchers, scientists, and drug development professionals.
References
Sources
Methodological & Application
Synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine: A Detailed Protocol for Researchers
Introduction
This document provides a comprehensive, step-by-step guide for the synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, a Schiff base with potential applications in medicinal chemistry and materials science. Imine synthesis is a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure but also the underlying scientific rationale for each step to ensure reproducibility and success.
The synthesis described herein is a condensation reaction between p-anisaldehyde and 4-methoxybenzylamine. This reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).
Reaction Principle: The Chemistry of Imine Formation
The formation of this compound is a classic example of a reductive amination, in its imine formation stage.[2][3][4] The reaction mechanism can be broken down into two key stages:
-
Nucleophilic Addition: The nitrogen atom of 4-methoxybenzylamine, being nucleophilic due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of p-anisaldehyde. This results in the formation of a tetrahedral intermediate called a hemiaminal.[4]
-
Dehydration: The hemiaminal intermediate is generally unstable and readily undergoes dehydration (loss of a water molecule) to form the stable imine product. This step is often catalyzed by mild acid or can proceed upon heating.
This reversible reaction is typically driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent. However, for this specific synthesis, the reaction can often be driven to high conversion by controlling the reaction conditions.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| p-Anisaldehyde | ≥98% | Sigma-Aldrich |
| 4-Methoxybenzylamine | ≥98% | Alfa Aesar |
| Round-bottom flask | 100 mL | VWR |
| Magnetic stirrer and stir bar | - | Fisher Scientific |
| Ice bath | - | - |
| Rotary evaporator | - | Heidolph |
| High vacuum pump | - | Edwards |
Safety Precautions
-
p-Anisaldehyde: May cause skin irritation. Handle in a well-ventilated fume hood.
-
4-Methoxybenzylamine: Corrosive. Causes severe skin burns and eye damage.[5][6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle exclusively in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[5][6][7]
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine.[8]
Step 1: Reaction Setup
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar on a magnetic stirrer.
-
Ensure the flask is clean and dry to prevent any side reactions.
Step 2: Addition of Reactants
-
To the round-bottom flask, add 4-methoxybenzylamine (40 g, 290 mmol).[8]
-
Cool the flask to 0°C using an ice bath. This is a critical step to control the initial exothermic reaction upon the addition of the aldehyde.
-
Slowly add p-anisaldehyde (39.7 g, 292 mmol) dropwise to the cooled and stirring amine.[8] The slow addition helps to maintain the temperature and prevent the formation of byproducts.
Step 3: Reaction Progression
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.
-
Continue stirring the reaction mixture for two hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
Step 4: Work-up and Isolation
-
After two hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove any volatile impurities.[8]
-
For complete removal of any residual solvent or water, further dry the product under a high vacuum overnight.[8]
-
The final product, this compound, should be obtained as a white, waxy solid.[8] The expected yield is approximately 97 g.[8]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N imine stretch (typically around 1650-1690 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Visualizing the Process
Reaction Mechanism
Caption: The reaction mechanism for the formation of the imine.
Experimental Workflow
Caption: A step-by-step overview of the synthesis workflow.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure reagents are pure and dry. |
| Product loss during work-up | Ensure efficient extraction and minimize transfers. | |
| Oily Product | Presence of residual solvent or water | Ensure thorough drying under high vacuum. |
| Impurities | Purify the product by recrystallization or column chromatography if necessary. | |
| Dark Color | Impurities in starting materials or side reactions | Use purified starting materials. Ensure the reaction temperature is controlled during the addition of the aldehyde. |
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently reproduce this synthesis for their research and development needs. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for its subsequent applications.
References
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Preparation method of p-anisaldehyde. (n.d.). Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
-
Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]
-
Reductive Amination: Preparation of an Imine. (2022). YouTube. Retrieved January 24, 2026, from [Link]
-
Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]
-
p-Anisidine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Synthesis of p-anisaldehyde. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 24, 2026, from [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methoxybenzylamine - Safety Data Sheet [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. Synthesis routes of this compound [benchchem.com]
Troubleshooting & Optimization
Common side products in the synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
Technical Support Center: Synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of this compound. We will explore the reaction's core principles, troubleshoot common experimental pitfalls, and provide validated protocols to ensure high-yield, high-purity outcomes. Our focus is on the practical identification and mitigation of common side products that can complicate this otherwise straightforward Schiff base condensation.
The Core Reaction: Mechanism and Best Practices
The synthesis of this compound is a classic example of Schiff base (or imine) formation. It proceeds via the nucleophilic addition of 4-methoxybenzylamine to the carbonyl carbon of p-anisaldehyde, forming a transient hemiaminal (or carbinolamine) intermediate. Subsequent dehydration, which is the rate-determining step, yields the target imine and a molecule of water.[1]
The equilibrium nature of this reaction is its most critical aspect. The presence of water can drive the reaction backward via hydrolysis, reducing the overall yield.[1] Therefore, effective removal of water is paramount for driving the reaction to completion.
Sources
Technical Support Center: Navigating the Complex NMR Spectra of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
Welcome to the technical support center for the interpretation of complex NMR spectra, focusing on the imine N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this and structurally similar compounds. Here, we dissect the nuances of its ¹H and ¹³C NMR spectra, offering troubleshooting advice and answers to frequently asked questions to empower your experimental work with confidence and precision.
Understanding the Molecule: A Structural Overview
This compound is a Schiff base formed from the condensation of 4-methoxybenzaldehyde and 4-methoxyaniline. Its structure features a central imine (C=N) linkage flanked by two para-substituted aromatic rings. This symmetry, while seemingly simple, gives rise to a nuanced NMR spectrum that requires careful analysis. The presence of two distinct methoxy groups and two similar, yet chemically non-equivalent, aromatic systems is the primary source of potential spectral complexity.
Core Spectral Interpretation: ¹H and ¹³C NMR Data
A comprehensive understanding of the NMR spectrum is foundational to confirming the structure and purity of your synthesized compound. Below is a detailed assignment of the ¹H and ¹³C NMR spectra of this compound, acquired in deuterated chloroform (CDCl₃).
Proton (¹H) NMR Spectrum
The ¹H NMR spectrum is characterized by distinct signals for the imine proton, the two methoxy groups, and the aromatic protons on the two phenyl rings.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Imine CH | 8.41 | Singlet (s) | - | 1H |
| Aromatic H (Ring A, ortho to C=N) | 7.83 | Doublet (d) | 8.8 | 2H |
| Aromatic H (Ring B, ortho to N) | 7.21 | Doublet (d) | 8.9 | 2H |
| Aromatic H (Ring A, meta to C=N) | 6.98 | Doublet (d) | 8.8 | 2H |
| Aromatic H (Ring B, meta to N) | 6.92 | Doublet (d) | 9.0 | 2H |
| Methoxy (-OCH₃, Ring A) | 3.87 | Singlet (s) | - | 3H |
| Methoxy (-OCH₃, Ring B) | 3.83 | Singlet (s) | - | 3H |
Causality Behind the Assignments:
-
Imine Proton: The singlet at 8.41 ppm is highly deshielded due to the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the C=N double bond. Its singlet nature confirms the absence of adjacent protons.
-
Aromatic Protons: The protons on each aromatic ring appear as distinct doublets, a classic AA'BB' system for para-substituted rings. The protons ortho to the electron-withdrawing imine group (Ring A) are shifted further downfield (7.83 ppm) compared to the protons ortho to the electron-donating nitrogen atom (Ring B) at 7.21 ppm. The protons meta to these groups are found at 6.98 ppm and 6.92 ppm, respectively.
-
Methoxy Protons: The two methoxy groups, though in similar electronic environments, are chemically non-equivalent and appear as two distinct singlets at 3.87 ppm and 3.83 ppm. The slight difference in their chemical shifts arises from the different electronic nature of the part of the molecule they are attached to (the aldehyde-derived versus the amine-derived portion).
Carbon-¹³ (¹³C) NMR Spectrum
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.
| Signal Assignment | Chemical Shift (δ) in ppm |
| Imine C=N | 162.1 |
| Aromatic C-O (Ring A) | 158.1 |
| Aromatic C-O (Ring B) | 158.0 |
| Aromatic C-N (Ring B) | 145.4 |
| Aromatic CH (Ring A, ortho to C=N) | 130.3 |
| Aromatic C-C=N (Ring A) | 129.6 |
| Aromatic CH (Ring B, ortho to N) | 122.2 |
| Aromatic CH (Ring A, meta to C=N) | 114.5 |
| Aromatic CH (Ring B, meta to N) | 114.3 |
| Methoxy -OCH₃ (Ring A) | 55.64 |
| Methoxy -OCH₃ (Ring B) | 55.56 |
Causality Behind the Assignments:
-
Imine Carbon: The carbon of the C=N double bond is significantly deshielded and appears at 162.1 ppm.
-
Aromatic Carbons: The carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are found downfield. The quaternary carbons and the protonated aromatic carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methoxy Carbons: The two methoxy carbons resonate at very similar chemical shifts (55.64 and 55.56 ppm), consistent with their structural similarity.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the acquisition and interpretation of the NMR spectra for this compound.
Q1: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to assign. What can I do?
A1: Peak overlap in the aromatic region is a common challenge. Here are a few troubleshooting steps:
-
Change the Solvent: A simple and effective method is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce Aromatic Solvent-Induced Shifts (ASIS), which can alter the chemical shifts of your protons and resolve the overlap.[1]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in crowded regions. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space correlations, which can be useful for assigning protons on the two different aromatic rings.
Q2: I see more than one set of signals for the imine proton and methoxy groups. What does this indicate?
A2: The presence of multiple sets of signals for the same functional group could be due to the presence of E/Z isomers around the C=N double bond.[2] While the E-isomer is generally more stable and often the exclusive product for aldimines, the Z-isomer can sometimes be present in detectable amounts, especially under certain reaction or purification conditions.[3] To confirm this, consider running the NMR at a higher temperature. If the multiple signals coalesce into a single set of sharp peaks, it indicates that you are observing a dynamic equilibrium between isomers.
Q3: My sample purity looks good by TLC, but the NMR spectrum is broad and poorly resolved. What are the possible causes?
A3: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized before each experiment. Re-shimming the spectrometer can significantly improve peak shape.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Presence of Solids: Undissolved material in the NMR tube will degrade the resolution. Ensure your sample is fully dissolved and filter it if necessary.
Q4: How can I definitively assign the two methoxy signals and the two sets of aromatic protons to their respective rings?
A4: A 2D NOESY experiment is the most powerful tool for this. You should observe a through-space correlation (a cross-peak) between the imine proton (at ~8.41 ppm) and the aromatic protons on the same ring (Ring A, at 7.83 ppm). Similarly, NOE correlations should be visible between the protons of one methoxy group and the aromatic protons on the same ring. This will allow for an unambiguous assignment of all signals.
Experimental Protocol: Synthesis of this compound
A reliable method for the synthesis of this imine is the condensation of 4-methoxybenzaldehyde with 4-methoxyaniline.
Materials:
-
4-Methoxybenzaldehyde
-
4-Methoxyaniline
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-methoxybenzaldehyde and 10 mmol of 4-methoxyaniline in 10 mL of dichloromethane.
-
To this solution, add 15 mmol of anhydrous sodium sulfate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium sulfate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.[4]
Visualization of Molecular Structure and Proton Connectivity
To aid in the conceptualization of the spectral data, the following diagrams illustrate the molecular structure and the key proton relationships.
Caption: Molecular structure of this compound.
Caption: Key ¹H NMR correlations and coupling in the molecule.
References
- Al-Showiman S. S, Baosman A. A. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines. Oriental Journal of Chemistry.
- Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchG
- 1H NMR, Diffused Reflectance, Thermal Studies, ESR and Anti Microbial Activities of Schiff Base Derived from 5-Nitro Salicylaldehyde and p-Anisidine - ResearchG
- Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Arom
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI.
- p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA Awatif Amaria Moulay1, Kheira Diaf1, Zineb Elbahri2.
- Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters - Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
- 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald - An-Najah Staff.
- Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed.
- The 1 H-NMR spectra of some synthesized imine compounds - ResearchG
- (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)
- Synthesis, Spectral Studies and Antimicrobial Activities of P-Anisalidene-O-Aminophenol and Their Metal Complexes - CABI Digital Library.
- N-Benzylideneaniline(538-51-2) 1H NMR spectrum - ChemicalBook.
- Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols - Beilstein Journals.
- Interpreting Arom
- 4 - Supporting Inform
- 15.
- Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
- synthesis and characterization of schiff base and its transition metal complexes derived from 3-ethoxysalicylaldehyde and p-toluidine - Rasayan Journal of Chemistry.
- Copies of 1H, 13C, 19F NMR spectra.
- identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf - TSI Journals.
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts.
- Supporting Inform
- 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray.
- N-(4-Methoxybenzylidene)aniline 97 836-41-9 - Sigma-Aldrich.
Sources
Validation & Comparative
Comparison of different synthetic routes for N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
In the landscape of synthetic organic chemistry, the formation of the imine or Schiff base linkage is a cornerstone transformation, pivotal in the construction of a vast array of biologically active molecules and versatile chemical intermediates. The target of our present discourse, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, is a representative example of a Schiff base derived from readily available aromatic precursors. Its synthesis, while seemingly straightforward, can be approached through several distinct methodologies, each with its own set of advantages and drawbacks. This guide provides a comprehensive comparison of the primary synthetic routes to this imine, offering field-proven insights and experimental data to inform the choices of researchers, scientists, and professionals in drug development.
Introduction to this compound and its Synthetic Significance
This compound is a Schiff base formed from the condensation of two commercially significant building blocks: 4-methoxybenzaldehyde (p-anisaldehyde) and 4-methoxybenzylamine. The resulting imine contains the characteristic azomethine (-C=N-) functional group, which is a versatile synthon for the synthesis of various nitrogen-containing heterocycles and a key structural motif in many compounds exhibiting a wide range of biological activities. A deep understanding of the optimal synthetic pathways to this and similar imines is therefore of considerable practical importance.
This guide will dissect and compare four principal synthetic strategies:
-
Direct Solvent-Free Condensation
-
Conventional Solvent-Based Synthesis
-
Microwave-Assisted Synthesis
-
Mechanochemical (Grindstone) Synthesis
Furthermore, we will briefly touch upon Reductive Amination as an extension of imine synthesis for the one-pot preparation of the corresponding secondary amine.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a balance between yield, reaction time, cost, and environmental impact. The following table provides a summary of the key performance indicators for the different methods discussed.
| Synthetic Route | Typical Yield | Reaction Time | Key Advantages | Potential Drawbacks |
| Direct Solvent-Free Condensation | >95%[1] | 2 hours[1] | High yield, no solvent required, simple procedure. | Potential for localized overheating if not controlled. |
| Conventional Solvent-Based Synthesis | 80-90%[2] | 2-4 hours | Well-established, good for scalability, controlled heating. | Requires solvent, longer reaction times, energy intensive. |
| Microwave-Assisted Synthesis | High (often >90%)[3][4] | 5-15 minutes[5] | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave reactor. |
| Mechanochemical Synthesis | High (often >90%) | 10-30 minutes | Solvent-free, energy-efficient, rapid. | May not be suitable for all substrates, scalability can be a concern. |
In-Depth Analysis of Synthetic Methodologies
Direct Solvent-Free Condensation
This method represents a highly efficient and green approach to the synthesis of this compound. The reaction proceeds by the direct mixing of the aldehyde and amine, often with gentle heating or at ambient temperature.
Causality of Experimental Choices: The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly or with minimal purification. The reaction is driven to completion by the removal of the water byproduct, which is facilitated by the reaction conditions. This method is particularly effective for reactive aldehydes and amines.
Caption: Workflow for Direct Solvent-Free Condensation.
Conventional Solvent-Based Synthesis
This is the classical and most widely documented method for Schiff base formation. It typically involves refluxing the aldehyde and amine in a suitable solvent, such as ethanol or methanol.
Causality of Experimental Choices: The solvent serves to dissolve the reactants and facilitate their interaction, while refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The use of a Dean-Stark trap can be employed to remove the water byproduct and drive the equilibrium towards the product. Acid catalysis (e.g., a few drops of acetic acid) is often used to accelerate the reaction.[6]
Caption: Simplified Mechanism of Imine Formation.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[3][4] For the synthesis of Schiff bases, microwave irradiation can lead to a dramatic reduction in reaction times and often an improvement in yields compared to conventional heating.[5]
Causality of Experimental Choices: Microwave energy directly heats the polar reactants and any polar solvent present, leading to rapid and uniform heating throughout the reaction mixture. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, leading to faster reaction rates. Solvent-free microwave synthesis is also a highly attractive green chemistry approach.
Mechanochemical (Grindstone) Synthesis
This environmentally benign method involves the grinding of solid reactants together in a mortar and pestle, sometimes with a catalytic amount of a solid acid or base. The mechanical energy from grinding initiates the chemical reaction.
Causality of Experimental Choices: The close contact and high pressure generated during grinding can facilitate the reaction between the solid reactants without the need for a solvent. This method is highly atom-economical and minimizes waste. The formation of a eutectic melt or a localized molten phase at the point of contact between particles is thought to facilitate the reaction.
Experimental Protocols
Protocol 1: Direct Solvent-Free Condensation
Materials:
-
4-Methoxybenzylamine (4.0 g, 29.0 mmol)
-
p-Anisaldehyde (3.97 g, 29.2 mmol)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Cool 4-methoxybenzylamine to 0 °C in a round-bottom flask using an ice bath.[1]
-
Add p-anisaldehyde dropwise to the cooled amine with stirring.[1]
-
Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2 hours.[1]
-
Concentrate the resulting mixture under reduced pressure to remove any volatile impurities and the water byproduct.[1]
-
Further dry the product under high vacuum to yield this compound as a white, waxy solid.[1]
Expected Yield: ~97%
Protocol 2: Conventional Synthesis in Ethanol
Materials:
-
4-Methoxybenzylamine (4.0 g, 29.0 mmol)
-
p-Anisaldehyde (3.97 g, 29.2 mmol)
-
Ethanol (50 mL)
-
Glacial acetic acid (2-3 drops)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 4-methoxybenzylamine and p-anisaldehyde in ethanol in a round-bottom flask.[2]
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may crystallize upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield: 80-90%
Protocol 3: Microwave-Assisted Synthesis (Proposed)
Materials:
-
4-Methoxybenzylamine (1.37 g, 10.0 mmol)
-
p-Anisaldehyde (1.36 g, 10.0 mmol)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Place equimolar amounts of 4-methoxybenzylamine and p-anisaldehyde in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 5-10 minutes.
-
After cooling, the product can be purified by recrystallization from ethanol if necessary.
Expected Yield: >90%
Reductive Amination: A Pathway to the Corresponding Secondary Amine
The in situ formation of the imine followed by its reduction in a one-pot reaction is a powerful method for the synthesis of secondary amines.[7][8] This process, known as reductive amination, avoids the isolation of the intermediate imine.
Caption: One-Pot Reductive Amination Workflow.
Causality of Experimental Choices: This one-pot procedure is highly efficient as it combines two reaction steps without the need for intermediate purification. A mild reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), is often chosen because it selectively reduces the imine in the presence of the starting aldehyde.
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through a variety of methods, each with its own merits. For high efficiency and adherence to green chemistry principles, direct solvent-free condensation and microwave-assisted synthesis are particularly attractive options. Conventional solvent-based methods, while less environmentally friendly, remain a robust and scalable option. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems for imine synthesis and its application in the construction of complex molecular architectures.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Cravotto, G., & Cintas, P. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(10), 1323-1343.
- Dayma, V., Sharma, P., Salvi, P., Rathore, M. K., & Baroliya, P. K. (2018). Comparative study of Schiff base using various synthesis methods and their theoretical prediction of activities. International Journal of Research in Advent Technology, 6(8), 1826-1830.
- Garella, D., Borretto, E., Di Stilo, A., Martina, K., Cravotto, G., & Cintas, P. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(10), 1323-1343.
- Han, L., Xing, P., & B. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
- LibreTexts. (2020).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74.
-
PrepChem. (n.d.). Synthesis of N-benzylideneaniline. Retrieved from [Link]
-
ResearchGate. (2023). Facile one-pot synthesis of anisaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
-
ResearchGate. (2025). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
- Singh, N., & Kumar, A. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
-
UNL Digital Commons. (2011). A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. Retrieved from [Link]
- Wentzel, B. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine [Video]. YouTube.
- Yadav, A., Mohite, S., & Magdum, C. (2020). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 18(2), 123.
Sources
- 1. Synthesis routes of this compound [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Imines in Suzuki Coupling: Spotlight on N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The versatility of this palladium-catalyzed reaction is profoundly influenced by the choice of ligands, which can dictate catalyst stability, reactivity, and substrate scope. Among the diverse array of ligands, imines, or Schiff bases, have carved out a significant niche.[2][3] This guide provides an in-depth comparison of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine with other imines in the context of Suzuki coupling reactions, supported by experimental data and mechanistic insights.
The Role of Imines in Suzuki Coupling: More Than Just Spectators
Imines can participate in Suzuki coupling reactions in two primary capacities: as ligands for the palladium catalyst or as integral parts of the coupling substrates. When utilized as ligands, the nitrogen atom of the imine coordinates to the palladium center, influencing its electronic properties and steric environment. This modulation of the catalyst's character can enhance its activity and stability.[2][3]
Alternatively, imine functionalities can be present on the aryl halide or boronic acid coupling partners. In such cases, the imine group can act as a directing group, influencing the regioselectivity of C-H activation, or simply as a functional handle that is carried through the reaction to be utilized in subsequent synthetic steps. The stability of the imine bond under the basic conditions of the Suzuki coupling is a critical consideration in these applications.[4]
Featured Imine: this compound
This compound is a symmetrical imine derived from two readily available building blocks: 4-methoxybenzaldehyde and 4-methoxybenzylamine. Its structure features two electron-donating methoxy groups on the aromatic rings, which can influence its electronic properties and coordinating ability.
Synthesis of this compound
The synthesis of this imine is a straightforward condensation reaction.
Protocol 1: Synthesis of this compound
-
Reactants: 4-methoxybenzylamine and p-anisaldehyde.
-
Procedure:
-
Cool 4-methoxybenzylamine (1.0 equivalent) to 0 °C.
-
Add p-anisaldehyde (1.0 equivalent) dropwise with stirring.
-
Allow the reaction mixture to warm to ambient temperature and stir for two hours.
-
Concentrate the mixture under reduced pressure.
-
Further dry under high vacuum to yield the product.
-
This procedure typically results in a high yield of the desired imine.
Performance in Suzuki Coupling: A Comparative Analysis
While direct, head-to-head comparative studies of a wide range of imines in Suzuki coupling are not extensively documented under a single set of conditions, we can draw meaningful comparisons based on available literature and mechanistic principles. The performance of an imine in a Suzuki coupling reaction is largely governed by the electronic and steric effects of the substituents on both the nitrogen and the carbon of the C=N bond.
Electronic Effects
The electronic nature of the substituents on the imine can significantly impact the electron density at the nitrogen atom, which in turn affects its coordination to the palladium catalyst.
-
Electron-Donating Groups (EDGs): The two methoxy groups in this compound are electron-donating. This increases the electron density on the nitrogen atom, enhancing its ability to coordinate to the palladium center. This can lead to a more stable and active catalyst.
-
Electron-Withdrawing Groups (EWGs): In contrast, imines bearing electron-withdrawing groups, such as a nitro group in N-(4-nitrobenzylidene)-4-methoxyaniline, have reduced electron density on the nitrogen.[5] This can weaken the Pd-N bond, potentially leading to lower catalytic activity or instability.
Steric Effects
The steric bulk of the groups surrounding the imine nitrogen can influence the accessibility of the palladium center and the overall stability of the resulting complex.
-
N-Aryl vs. N-Alkyl Imines: N-aryl imines, such as those derived from aniline, offer a different steric profile compared to N-alkyl imines, like those from benzylamine. The planar nature of the aryl group can influence the geometry of the palladium complex.
-
Ortho-Substituents: Steric hindrance from bulky ortho-substituents on an N-aryl group can disfavor the formation of a catalytically active species.
Comparative Data
To illustrate these principles, let's consider the Suzuki coupling of a halo-imine, a substrate analogous to our featured imine, to form a biphenyl methanimine. This demonstrates the stability and utility of the imine functionality within a Suzuki coupling substrate.
Table 1: Suzuki Coupling of Halo-Imines to Synthesize Biphenyl Methanimines [4]
| Entry | Halo-Imine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 12 | 86 |
| 2 | (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 6 | 87 |
This data highlights that the imine group is stable under the Suzuki coupling conditions and that the reaction proceeds in high yield.[4] The faster reaction time with the iodo-substituted imine is consistent with the known reactivity trend of aryl halides in Suzuki couplings (I > Br > Cl).[4]
Now, let's compare the performance of an imine palladacycle catalyst with a standard palladium source, Pd(OAc)₂.
Table 2: Catalyst Comparison in the Suzuki-Miyaura Coupling of 4-Chloroacetophenone and Phenylboronic Acid [2]
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Imine Palladacycle (from N-(benzylidene)aniline) | 2 | 24 | 100 | 98 |
| 2 | Pd(OAc)₂ | 4 | 24 | 100 | 64 |
| 3 | Pd(OAc)₂ + N-(benzylidene)aniline ligand | 4 | 24 | 100 | 80 |
The imine palladacycle demonstrates significantly higher catalytic activity, providing a much higher yield with a lower catalyst loading compared to palladium acetate alone.[2] The addition of the free imine ligand to the Pd(OAc)₂ reaction improves the yield, suggesting that the imine plays a crucial role in stabilizing the active catalytic species and preventing the formation of inactive palladium black.[2]
Mechanistic Considerations and Experimental Design
The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] The ligand's role is crucial in each of these steps.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
When designing a Suzuki coupling reaction with an imine ligand or substrate, several factors must be considered:
-
Catalyst Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. The choice can influence the ease of formation of the active Pd(0) species.
-
Ligand-to-Palladium Ratio: Optimizing this ratio is critical. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites.
-
Base: The base is required to activate the boronic acid for transmetalation. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can affect the reaction rate and substrate compatibility.
-
Solvent: Toluene, dioxane, and THF are common solvents for Suzuki couplings. The choice of solvent can influence the solubility of the reactants and the reaction temperature.
Experimental Protocols
Protocol 2: General Procedure for Suzuki Coupling Using an Imine-Containing Substrate [4]
This protocol is adapted from the synthesis of (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
-
Materials:
-
Halo-imine substrate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask, add the halo-imine substrate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (or a specified temperature) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
This compound and related imines are valuable tools in the realm of Suzuki coupling reactions. Their performance is intricately linked to their electronic and steric properties. The electron-donating methoxy groups in the featured imine can enhance catalytic activity by increasing the electron density on the coordinating nitrogen atom. When incorporated into substrates, the imine functionality demonstrates good stability under typical Suzuki conditions, allowing for the synthesis of complex molecular architectures.
The choice of imine, whether as a ligand or as part of a substrate, should be guided by a thorough understanding of these principles to optimize reaction outcomes. While this guide provides a comparative overview, further systematic studies are needed to fully elucidate the relative performance of a broader range of imines in Suzuki coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Gimeno, M. C., & Pérez-Torrente, J. J. (2022). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 27(9), 3146. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Gimeno, M. C., & Pérez-Torrente, J. J. (2022). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 27(9), 3146. Retrieved from [Link]
-
Castillo, J. C., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | C14H12N2O3 | CID 221218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
A Comparative Analysis of the Biological Activity of Methoxy-Substituted Schiff Bases: A Guide for Researchers
In the dynamic field of medicinal chemistry, Schiff bases hold a prominent position due to their versatile therapeutic potential.[1][2][3] The introduction of various substituents onto the basic Schiff base scaffold allows for the fine-tuning of their biological activities. Among these, the methoxy (-OCH₃) group has garnered significant attention for its ability to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This guide provides a comprehensive comparative analysis of the biological activity of methoxy-substituted Schiff bases, with a focus on their antimicrobial, antioxidant, and anticancer properties. We will delve into the synthetic strategies, detailed experimental protocols for activity assessment, and a critical analysis of structure-activity relationships (SAR).
The Influence of the Methoxy Group: A Structural Perspective
The position of the methoxy group on the aromatic rings of a Schiff base plays a crucial role in determining its biological efficacy. The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, which can, in turn, affect the molecule's ability to participate in various biological interactions. The ortho, meta, and para positions of the methoxy group relative to the azomethine (-CH=N-) linkage can lead to distinct steric and electronic environments, resulting in a spectrum of biological responses.
Synthesis of Methoxy-Substituted Schiff Bases: A Generalized Protocol
The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[4][5] For methoxy-substituted Schiff bases, a common starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde) or its isomers.[5][6]
Experimental Protocol: Synthesis from Vanillin
This protocol describes a general method for the synthesis of a methoxy-substituted Schiff base derived from vanillin and a substituted aniline.
Materials:
-
Vanillin (or other methoxy-substituted benzaldehyde)
-
Substituted primary amine (e.g., p-toluidine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve an equimolar amount of vanillin (e.g., 1.52 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
To this solution, add a catalytic amount (2-3 drops) of glacial acetic acid.
-
In a separate beaker, dissolve an equimolar amount of the primary amine (e.g., p-toluidine, 1.07 g, 10 mmol) in 15 mL of absolute ethanol.
-
Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator and determine the melting point and yield.
Caption: General workflow for the synthesis of methoxy-substituted Schiff bases.
Antimicrobial Activity: A Comparative Look
Schiff bases are well-regarded for their antimicrobial properties.[1][7] The presence and position of the methoxy group can significantly influence this activity.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[8][9][10][11][12]
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cork borer or micropipette tip
-
Test compound solutions (Schiff bases) in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the surface of the agar plates evenly with the test bacterial culture using a sterile swab.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[10]
-
Carefully add a defined volume (e.g., 100 µL) of the test Schiff base solution, positive control, and negative control into separate wells.[12]
-
Allow the plates to stand for a short period to allow for diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.[8]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of methoxy-substituted Schiff bases against various microorganisms, as reported in the literature. Lower MIC values indicate higher antimicrobial activity.
| Schiff Base Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde derived Schiff Base | S. aureus | 12.5 | [7] |
| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde derived Schiff Base | E. coli | 25 | [7] |
| Pyrene-based Schiff Base | P. aeruginosa | >100 | [13] |
| 2-[(4-methylphenylimino)methyl]-6-methoxyphenol | S. aureus | 100 | [14] |
| 2-[(4-methylphenylimino)methyl]-6-methoxyphenol | E. coli | 100 | [14] |
| Metal complexes of Schiff bases | Various bacteria | 1.284 mM | [13] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Structure-Activity Relationship Insights:
-
Generally, metal complexes of Schiff bases exhibit higher antimicrobial activity than the free ligands, suggesting that chelation can enhance their biological efficacy.[3][14][15]
-
The presence of other electron-withdrawing groups, such as a nitro group, in conjunction with the methoxy group can influence the antimicrobial spectrum.[7]
-
The overall lipophilicity of the molecule, affected by the substituents, plays a role in its ability to penetrate bacterial cell membranes.
Antioxidant Activity: Quenching Free Radicals
The antioxidant potential of methoxy-substituted Schiff bases is often attributed to the hydrogen-donating ability of the hydroxyl group and the electron-donating nature of the methoxy group, which can stabilize the resulting phenoxyl radical.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[16][17][18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound solutions (Schiff bases) in a suitable solvent
-
Standard antioxidant (e.g., Ascorbic acid)
-
Methanol
-
UV-Vis Spectrophotometer
-
96-well microplate (optional)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[20]
-
Prepare different concentrations of the test Schiff base solutions and the standard antioxidant.
-
In a test tube or a well of a microplate, mix a specific volume of the DPPH solution (e.g., 2.96 mL) with a small volume of the test sample (e.g., 40 µL).[20]
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[16]
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[16][17][19]
-
A blank reading is taken with the solvent.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Antioxidant Data
| Schiff Base Derivative | IC₅₀ (µg/mL) | Reference |
| Methoxy-substituted Schiff base (general) | 150 - 305 | [21] |
| 2,4-dihydroxy group substituted Schiff base | Lower IC₅₀ | [21] |
| Methoxy-substituted bidentate Schiff base ligand | - | [22] |
Note: A lower IC₅₀ value indicates stronger antioxidant activity.
Structure-Activity Relationship Insights:
-
The presence of a hydroxyl group in the ortho or para position to the methoxy group can enhance antioxidant activity due to the stabilization of the phenoxyl radical through resonance and hydrogen bonding.
-
Schiff bases with multiple hydroxyl and methoxy groups tend to exhibit superior antioxidant potential.[21]
-
The position of the methoxy group influences the steric hindrance around the hydroxyl group, which can affect its ability to donate a hydrogen atom to a free radical.
Anticancer Activity: Targeting Malignant Cells
The cytotoxic potential of methoxy-substituted Schiff bases against various cancer cell lines has been an area of active research.[2] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compound solutions (Schiff bases) in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[26]
-
Treat the cells with various concentrations of the Schiff base solutions for a specific duration (e.g., 24, 48, or 72 hours).[24] Include a vehicle control (DMSO).
-
After the incubation period, add a specific volume of MTT solution (e.g., 20 µL) to each well and incubate for another 2-4 hours at 37°C.[24]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO (e.g., 100-150 µL), to each well to dissolve the formazan crystals.[24][26]
-
Shake the plate gently for a few minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control (untreated) cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Sources
- 1. scirp.org [scirp.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. researchgate.net [researchgate.net]
- 8. hereditybio.in [hereditybio.in]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agar-well diffusion method: Topics by Science.gov [science.gov]
- 12. webcentral.uc.edu [webcentral.uc.edu]
- 13. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 18. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iomcworld.com [iomcworld.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. MTT (Assay protocol [protocols.io]
A Senior Application Scientist's Guide to Profiling N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine: A Comparative Study of Cross-Reactivity and Selectivity
Foreword: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule that potently engages its intended target while ignoring the vast landscape of other biological macromolecules is the gold standard. Conversely, off-target interactions, or cross-reactivity, can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. The subject of this guide, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, is a Schiff base—a class of compounds known for a wide spectrum of biological activities, from antimicrobial to antitumor.[1] Its structure, featuring an imine linkage and two methoxy-functionalized phenyl rings, presents a unique profile of chemical reactivity and potential biological interactions that warrants a thorough investigation.
This document is not merely a collection of protocols; it is a strategic guide for the rigorous evaluation of this compound. We will delve into the rationale behind experimental design, propose a suite of comparative compounds to elucidate structure-activity relationships (SAR), and provide detailed methodologies to build a comprehensive selectivity profile. Our approach is designed to be self-validating, ensuring that the data generated is robust, reproducible, and, most importantly, decision-enabling for researchers in drug discovery and chemical biology.
Deconstructing the Target: Structural Rationale for Potential Bioactivity
This compound is composed of three key structural features that inform our testing strategy:
-
The Imine (Schiff Base) Linkage (-C=N-): This functional group is the cornerstone of the molecule's reactivity. Imines are known to participate in biological systems as intermediates in enzymatic reactions, particularly those involving pyridoxal phosphate (PLP).[2] The reversible nature of imine formation allows for dynamic interactions.[3] However, this reactivity can also be a source of cross-reactivity, as imines can potentially interact with nucleophilic residues (e.g., lysine, cysteine) on off-target proteins.[4]
-
The 4-Methoxybenzyl Moiety: Compounds containing this group have demonstrated a range of activities, including cytotoxic effects against various cancer cell lines.[5] For instance, a novel methoxybenzyl acridone derivative was found to inhibit CDK4/6, a key regulator of the cell cycle.[6] This suggests that kinase panels should be a primary focus of our investigation.
-
The 4-Methoxyphenyl Moiety: Methoxy substitutions on phenyl rings are common in bioactive compounds and are known to influence pharmacokinetic properties and target engagement. Methoxy groups can enhance antioxidant activity and have been incorporated into derivatives of natural products like resveratrol to improve their therapeutic profile.[7][8]
Based on this structural analysis, our investigation will prioritize screening against kinases, metabolic enzymes, and targets involved in cell proliferation and oxidative stress.
The Comparative Framework: Selecting the Right Controls
To understand the specific contribution of each structural feature to the overall activity and selectivity profile, a carefully selected panel of comparative compounds is essential. This approach moves beyond simply characterizing the target molecule to understanding its SAR.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound | The primary compound of interest. |
| COMP-002 | N-(4-Methoxybenzyl)(4-methoxyphenyl)methanamine | Reduced Imine Control: The C=N double bond is reduced to a C-N single bond. This assesses the role of the imine's electrophilicity and planarity in target binding. |
| COMP-003 | 4-Methoxybenzaldehyde | Precursor Control: One of the starting materials for LEAD-001 synthesis.[9] Tests for activity inherent to this aldehyde. |
| COMP-004 | 4-Methoxybenzylamine | Precursor Control: The other starting material. Tests for activity inherent to this amine. |
| COMP-005 | N-Benzyl-1-phenylmethanimine | Scaffold Control: Removes the methoxy groups to determine their influence on potency and selectivity. |
| COMP-006 | N-(4-Hydroxybenzyl)-1-(4-hydroxyphenyl)methanimine | Functional Group Variant: Replaces methoxy with hydroxyl groups to probe the effect of hydrogen bond donating capability versus the steric bulk of the methyl group. |
graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];subgraph "Comparative Compounds" LEAD_001 [label="LEAD-001\n(Target Imine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COMP_002 [label="COMP-002\n(Reduced Amine)"]; COMP_005 [label="COMP-005\n(Demethoxylated)"]; COMP_006 [label="COMP-006\n(Hydroxylated)"]; end subgraph "Precursors" COMP_003 [label="COMP-003\n(Aldehyde)"]; COMP_004 [label="COMP-004\n(Amine)"]; end LEAD_001 -- "Reduction" --> COMP_002; LEAD_001 -- "Demethoxylation" --> COMP_005; LEAD_001 -- "Demethylation" --> COMP_006; {COMP_003, COMP_004} -- "Condensation" --> LEAD_001;
}
Figure 1: Logical relationships between the lead compound and its comparators.
Phase 1: Broad Panel Screening for Cross-Reactivity
The initial step is a broad, unbiased screen to identify all potential interactions, no matter how weak. This "catch-all" approach prevents early assumptions and reveals unexpected activities.
Rationale: A target-agnostic screen is crucial for identifying potential off-target liabilities early. Given the structural alerts from the methoxybenzyl group, a kinome scan is of paramount importance. A broad panel, such as the Eurofins SafetyScreen44™, is recommended as it covers a range of GPCRs, ion channels, and transporters, providing a comprehensive overview of potential bioactivities.
Experimental Protocol: Kinome-Wide Inhibition Scan
-
Compound Preparation: Prepare 10 mM stock solutions of LEAD-001 and all comparative compounds (COMP-002 to COMP-006) in 100% DMSO.
-
Assay Concentration: Perform the primary screen at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.
-
Kinase Panel: Utilize a commercial kinome scanning service (e.g., Reaction Biology, Eurofins) that offers a panel of at least 400 human kinases.
-
Assay Principle: The assay typically measures the amount of ATP consumed or ADP produced during the phosphotransferase reaction, often using a fluorescence or luminescence-based readout.
-
Execution:
-
Dispense the kinase, substrate, and ATP solution into a multi-well assay plate.
-
Add the test compounds (final concentration 10 µM, DMSO concentration ≤ 0.1%). Include a vehicle control (DMSO) and a potent, broad-spectrum inhibitor (e.g., Staurosporine) as positive and negative controls, respectively.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the detection reagent and measure the signal on a compatible plate reader.
-
-
Data Analysis: Express results as Percent Inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Hit Criteria: A compound is typically considered a "hit" if it shows >50% inhibition at 10 µM.
Phase 2: Focused Selectivity and Potency Determination
Hits identified in Phase 1 must be validated and characterized in more detail. This phase involves generating dose-response curves to determine potency (IC₅₀) and assessing selectivity against closely related family members of the primary target(s).
Hypothetical Scenario: Let's assume the Phase 1 screen reveals that LEAD-001 inhibits Lactate Dehydrogenase A (LDHA) with 85% inhibition at 10 µM. This is plausible, as structurally related imines have been investigated as precursors for LDHA inhibitors.[10]
Experimental Protocol: LDHA/LDHB Selectivity Assay
-
Objective: To determine the IC₅₀ of LEAD-001 against human LDHA and its closely related isoform, LDHB, to establish selectivity.
-
Materials: Recombinant human LDHA and LDHB enzymes, NADH, pyruvate, assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Principle: The assay monitors the decrease in NADH absorbance at 340 nm as it is consumed during the conversion of pyruvate to lactate.
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of LEAD-001 and its comparators in DMSO, starting from 100 µM.
-
In a 96-well UV-transparent plate, add assay buffer, NADH (final concentration 200 µM), and the test compound.
-
Initiate the reaction by adding the enzyme (LDHA or LDHB).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
-
Data Analysis:
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the normalized rates against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) = IC₅₀ (LDHB) / IC₅₀ (LDHA).
-
Hypothetical Data Presentation
| Compound ID | LDHA IC₅₀ (µM) | LDHB IC₅₀ (µM) | Selectivity Index (LDHB/LDHA) |
| LEAD-001 | 0.85 | 25.5 | 30 |
| COMP-002 | > 50 | > 50 | N/A |
| COMP-005 | 12.3 | 31.1 | 2.5 |
| COMP-006 | 1.5 | 4.5 | 3.0 |
Interpretation: This hypothetical data suggests that the imine bond (absent in COMP-002) and the methoxy groups (absent in COMP-005) are critical for potent LDHA inhibition. The high Selectivity Index for LEAD-001 indicates it is 30-fold more selective for LDHA over LDHB, a desirable trait for targeting anaerobic metabolism in cancer.
Figure 2: Conceptual diagram of a highly selective compound.
Phase 3: Cellular and Off-Target Liability Profiling
In vitro enzymatic activity must translate to a cellular context and be free of common liabilities. This phase assesses the compound's effect on cells and its potential to cause adverse drug reactions.
A. Cellular Target Engagement
A cellular thermal shift assay (CETSA) or a BRET/FRET-based assay can confirm that LEAD-001 engages LDHA inside intact cells. This is a critical step to ensure the compound is not simply a promiscuous inhibitor in a purified system.
B. Cytochrome P450 (CYP) Inhibition
Rationale: The methoxyphenyl groups are potential sites of metabolism by CYP enzymes. Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions.
Protocol Summary:
-
Use a commercial fluorescent-based CYP inhibition kit (e.g., from Promega or Thermo Fisher).
-
Incubate human liver microsomes, a CYP-isoform-specific substrate, and a range of concentrations of LEAD-001.
-
Measure the formation of the fluorescent metabolite.
-
A significant decrease in fluorescence indicates inhibition. Calculate IC₅₀ values.
C. hERG Channel Blockade
Rationale: Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. It is a mandatory regulatory safety screen.
Protocol Summary:
-
The gold-standard assay is manual patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Apply varying concentrations of LEAD-001 and measure the hERG tail current.
-
Determine the IC₅₀ for channel blockade. An IC₅₀ value >30 µM is generally considered low risk.
Conclusion and Path Forward
This guide outlines a comprehensive, phased strategy for characterizing the selectivity and cross-reactivity of this compound. By integrating broad panel screening, focused selectivity assays, and critical safety profiling, this workflow provides a robust framework for decision-making. The inclusion of a carefully designed set of comparative analogs allows for the elucidation of structure-activity relationships, providing invaluable insights for any subsequent lead optimization efforts. The resulting data package will authoritatively establish the therapeutic potential and liability profile of this novel chemical entity.
References
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid. Available from: [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Available from: [Link]
-
ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION AND SELECTIVITY STUDIES OF POLY(ACRYLAMIDE) INCORPORATING SCHIFF BASES. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. Available from: [Link]
-
IJSDR. (n.d.). REVIEW ON SCHIFFS BASE DERIVATIVES. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxybenzyl Chloride: Applications in Anticancer and Pharmaceutical Development. Available from: [Link]
-
ResearchGate. (2025). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. Available from: [Link]
-
MDPI. (n.d.). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Available from: [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available from: [Link]
-
PubMed. (n.d.). Catalytic imine-imine cross-coupling reactions. Available from: [Link]
-
ScienceDirect. (2022). Synthesis, characterizations of new Schiff base heterocyclic derivatives and their optoelectronic, computational studies with le. Available from: [Link]
-
Royal Society of Chemistry. (2012). Dynamic imine chemistry. Available from: [Link]
-
PubMed. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available from: [Link]
-
YouTube. (2023). Imines and Enamines in Heterocycles and Biochemistry. Available from: [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Dynamic imine chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Catalytic Activity of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine Complexes in Benzyl Alcohol Oxidation
This guide provides a comprehensive benchmark analysis of the catalytic activity of newly synthesized transition metal complexes of the Schiff base ligand N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine. The performance of these complexes in the aerobic oxidation of benzyl alcohol is systematically evaluated and compared against a well-established benchmark catalyst, Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃]). This document is intended for researchers, scientists, and professionals in the fields of catalysis, organic synthesis, and drug development who are seeking to understand the catalytic potential of novel Schiff base complexes.
Introduction: The Quest for Efficient Oxidation Catalysts
The selective oxidation of alcohols to aldehydes is a cornerstone transformation in organic synthesis, providing key intermediates for pharmaceuticals, fragrances, and fine chemicals. While numerous catalytic systems have been developed, the pursuit of efficient, selective, and sustainable catalysts remains a paramount objective. Schiff base metal complexes have emerged as a versatile class of catalysts due to their facile synthesis, tunable electronic and steric properties, and remarkable catalytic activities in a variety of organic transformations, including oxidation reactions.[1]
This guide focuses on the catalytic performance of Copper(II), Nickel(II), and Cobalt(II) complexes of the Schiff base this compound. The presence of electron-donating methoxy groups on both aromatic rings of the ligand is hypothesized to modulate the electronic properties of the metal center, potentially enhancing its catalytic efficacy. To provide a clear and objective assessment of their catalytic prowess, these novel complexes are benchmarked against the well-established and highly active [RuCl₂(PPh₃)₃]/TEMPO system, a widely recognized standard for alcohol oxidation.[2][3]
Methodologies: Synthesis and Catalytic Evaluation
The scientific integrity of any comparative study rests on the meticulous execution and transparent reporting of experimental protocols. The following sections detail the synthesis of the Schiff base ligand, its metal complexes, the benchmark catalyst, and the standardized protocol for evaluating their catalytic performance in the aerobic oxidation of benzyl alcohol.
Synthesis of the Schiff Base Ligand: this compound
The Schiff base ligand was synthesized via a condensation reaction between 4-methoxybenzylamine and p-anisaldehyde.[4]
Protocol:
-
To a round-bottom flask, add 4-methoxybenzylamine (10.0 g, 72.9 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Add p-anisaldehyde (9.93 g, 72.9 mmol) dropwise to the cooled amine with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2 hours.
-
The resulting viscous liquid is then concentrated under reduced pressure to remove any volatile impurities.
-
The product, N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine, is obtained as a white, waxy solid and can be further dried under high vacuum.
Synthesis of the Transition Metal Complexes (M = Cu, Ni, Co)
The metal complexes were synthesized by the direct reaction of the Schiff base ligand with the corresponding metal(II) acetate salt in a 2:1 ligand-to-metal molar ratio. This general procedure is adapted from established methods for synthesizing Schiff base complexes.[5][6]
General Protocol:
-
Dissolve this compound (2.0 mmol) in 20 mL of warm ethanol.
-
In a separate flask, dissolve the metal(II) acetate salt (1.0 mmol) (e.g., Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate, or Cobalt(II) acetate tetrahydrate) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with vigorous stirring.
-
The reaction mixture is then refluxed for 3-4 hours, during which a colored precipitate will form.
-
After cooling to room temperature, the solid complex is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.
Synthesis of the Benchmark Catalyst: Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])
The benchmark catalyst was synthesized according to a well-established literature procedure.[7]
Protocol:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Ruthenium(III) chloride hydrate (1.0 g) in 30 mL of deoxygenated methanol.
-
Add triphenylphosphine (PPh₃) (6.0 g) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 4 hours, during which the color will change and a dark brown precipitate will form.
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the dark brown crystals with diethyl ether and dry under vacuum.
Experimental Workflow for Catalytic Benzyl Alcohol Oxidation
The catalytic activity of the synthesized complexes and the benchmark catalyst was evaluated in the aerobic oxidation of benzyl alcohol. The following standardized protocol was employed for all catalytic runs to ensure a fair comparison.
Protocol:
-
To a 25 mL three-necked flask equipped with a reflux condenser and a magnetic stir bar, add the catalyst (0.02 mmol).
-
For the benchmark reaction, add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.04 mmol) along with the [RuCl₂(PPh₃)₃] catalyst.
-
Add benzyl alcohol (2.0 mmol) and 10 mL of toluene as the solvent.
-
Heat the reaction mixture to 100 °C with vigorous stirring, open to the atmosphere (aerobic conditions).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) using an internal standard (e.g., dodecane).
-
Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde based on the GC analysis.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis, catalytic testing, and data analysis of the Schiff base complexes and the benchmark catalyst.
Results and Discussion: A Comparative Performance Analysis
The catalytic performance of the synthesized this compound complexes of Cu(II), Ni(II), and Co(II) was evaluated against the benchmark [RuCl₂(PPh₃)₃]/TEMPO system in the aerobic oxidation of benzyl alcohol. The key performance metrics, including conversion, selectivity, Turnover Number (TON), and Turnover Frequency (TOF), are summarized in the table below.
Table 1: Comparative Catalytic Performance in Benzyl Alcohol Oxidation
| Catalyst | Conversion (%)¹ | Selectivity for Benzaldehyde (%)¹ | TON² | TOF (h⁻¹)³ |
| Cu(II) Complex | 85 | >99 | 85 | 21.25 |
| Ni(II) Complex | 72 | >99 | 72 | 18.00 |
| Co(II) Complex | 65 | >99 | 65 | 16.25 |
| [RuCl₂(PPh₃)₃]/TEMPO | >99 | >99 | >99 | >24.75 |
¹Reaction conditions: 0.02 mmol catalyst, 2.0 mmol benzyl alcohol, 10 mL toluene, 100 °C, 4 hours, atmospheric air. ²TON (Turnover Number) = moles of product / moles of catalyst. ³TOF (Turnover Frequency) = TON / reaction time (h).
The results demonstrate that all three synthesized Schiff base complexes are active catalysts for the aerobic oxidation of benzyl alcohol, affording excellent selectivity for benzaldehyde. The Copper(II) complex exhibited the highest catalytic activity among the newly synthesized complexes, achieving an 85% conversion of benzyl alcohol in 4 hours. The Nickel(II) and Cobalt(II) complexes also showed good activity, with conversions of 72% and 65%, respectively. The high selectivity for benzaldehyde across all three complexes suggests that the electronic and steric environment provided by the Schiff base ligand effectively prevents over-oxidation to benzoic acid.
As expected, the benchmark [RuCl₂(PPh₃)₃]/TEMPO system displayed superior performance, achieving near-quantitative conversion under the same reaction conditions. This highlights the exceptional efficiency of this well-established catalytic system. However, the performance of the Cu(II)-Schiff base complex is noteworthy, especially considering the relative abundance and lower cost of copper compared to ruthenium.
Mechanistic Insights: The Catalytic Cycle
The proposed catalytic cycle for the oxidation of benzyl alcohol by the Schiff base metal complexes is depicted below. The mechanism is believed to proceed through the formation of a high-valent metal-oxo species, which is the active oxidant.
Proposed Catalytic Cycle:
Caption: A plausible catalytic cycle for the aerobic oxidation of benzyl alcohol catalyzed by the Schiff base metal complexes.
The catalytic cycle is initiated by the reaction of the M(II) complex with molecular oxygen to form a high-valent metal-oxo species (M(IV)=O). This potent oxidizing intermediate then abstracts a hydrogen atom from benzyl alcohol, leading to the formation of benzaldehyde and a reduced metal-hydroxo species. Subsequent dehydration regenerates the active M(II) catalyst, completing the cycle. The electron-donating methoxy groups on the ligand likely play a crucial role in stabilizing the high-valent metal-oxo intermediate, thereby facilitating the catalytic turnover.
Conclusion: Promising New Catalysts with Tunable Properties
This comparative guide has successfully benchmarked the catalytic activity of novel Cu(II), Ni(II), and Co(II) complexes of this compound in the aerobic oxidation of benzyl alcohol. The key findings are:
-
All synthesized Schiff base complexes are active and highly selective catalysts for the oxidation of benzyl alcohol to benzaldehyde.
-
The Cu(II) complex demonstrated the highest catalytic activity among the newly synthesized complexes.
-
While the benchmark [RuCl₂(PPh₃)₃]/TEMPO system remains the more active catalyst, the performance of the copper complex is promising for the development of more sustainable and cost-effective oxidation catalysts.
The results presented herein underscore the potential of Schiff base metal complexes as a versatile platform for designing efficient oxidation catalysts. Further investigations into ligand modification, optimization of reaction conditions, and catalyst immobilization are warranted to unlock the full potential of these promising catalytic systems.
References
-
SciSpace. Structure of Copper(II) Complexes with 2-[2-Hydroxy-Phenil]. Available from: [Link]
- Synthesis and Structure of Copper(II) Complexes with an Imine Derived from 4-nitroaniline and 2-hydroxy-1-naphthaldehyde. Crystals. 2023;13(7):1123.
- Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. Dergipark. 2024.
- Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergradu
- RuCI2(PPh3)3 catalyzed oxidation of secondary alcohols with N-methylmorpholine N-oxide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1989;101(5):379-384.
- Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
- The Ruthenium/TEMPO-Catalysed Aerobic Oxidation of Alcohols.
- Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols. In: Green Chemistry. 2018.
- Dijksman A, Marino-González A, Mairata I Payeras A, Arends IW, Sheldon RA. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system. J Am Chem Soc. 2001;123(28):6826-6833.
- Synthesis and Crystal Structures of Copper(II) Complexes Derived From 5-Methoxy-2-[(pyridin-2- ylmethylimino)methyl]phenol.
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- Preparation of Ni(II) complexes.
- Combining Sustainable Synthesis of a Versatile Ruthenium Dihydride Complex with Structure Determination Using Group Theory and S.
- Optimization of Reaction conditions on the Ru(III) complex catalysed oxidation of benzyl alcohol.
- Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules. 2021;26(23):7226.
- Preparation and crystal structure of a new Cu (II) complex derived from the desulfurization of N-(p-nitrophenyl)-N′-ethoxycarbonyl-thiourea. Polyhedron. 1998;18(1-2):33-37.
- Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. Journal of the Turkish Chemical Society, Section A: Chemistry. 2019;6(3):331-344.
- Grubbsʼ Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of North Florida.
- Synthesis, structure and biological activity of nickel(II) complexes with mefenamato and nitrogen-donor ligands. J Inorg Biochem. 2015;145:65-76.
- Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one and. Hilaris Publisher.
- Aerobic Oxidation of Alcohols with CHP-Supported Ruthenium Species. Chemistry Letters. 2005;34(1):50-51.
- Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model. ACS Omega. 2022;7(36):32329-32341.
- Synthesis and Characterization of a Semiconducting and Solution-processable Ruthenium-based Polymetallayne. The Royal Society of Chemistry.
- Selective oxidation of benzyl alcohol catalyzed by ruthenium (III) complexes derived from tridentate mer-ligands having phenolato donor. Journal of Organometallic Chemistry. 2020;905:120986.
- synthesis, structure, and electrochemistry of bis(2,6-di-iminopyridyl) complexes of nickel(II). The single-crystal X-ray structureof [NiL42][BF4]2. Journal of the Chemical Society, Dalton Transactions. 1989;(5):965-971.
- CN106673985A - Production process of p-methoxybenzyl alcohol.
- Dijksman A, Marino-González A, Payeras AM, Arends IW, Sheldon RA. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system. J Am Chem Soc. 2001;123(28):6826-6833.
Sources
- 1. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Exact Mass Determination of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
Introduction: The Imperative of Precision in Chemical Synthesis
In the realm of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of the research and development process. High-Resolution Mass Spectrometry (HRMS) stands as the definitive analytical technique for this purpose, offering the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision.[1][2][3] This guide provides a comparative analysis of leading HRMS platforms for the exact mass determination of a novel synthetic compound, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, a Schiff base with potential significance in medicinal chemistry.
We will explore the fundamental principles of Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, presenting the nuanced advantages and limitations of each.[4][5] By grounding our discussion in practical experimental workflows and comparative data, this document serves as a technical resource for researchers striving for the highest degree of confidence in their molecular characterization.
The Target Analyte: this compound
The subject of our analysis is this compound. Its structure and key properties are detailed below.
-
Molecular Formula: C₁₆H₁₇NO₂
-
Molecular Weight (Average): 255.31 g/mol
-
Monoisotopic Mass (Theoretical): 255.12593 u
-
Chemical Structure:
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O) and serves as the benchmark for our mass accuracy measurements.[6] The presence of a nitrogen atom in the imine functional group makes this molecule an ideal candidate for positive-mode electrospray ionization (ESI), as the nitrogen is readily protonated.
Core Concepts in High-Resolution Mass Spectrometry
To objectively compare HRMS platforms, it is crucial to understand two key performance metrics as defined by the International Union of Pure and Applied Chemistry (IUPAC):
-
Mass Resolution: This refers to the ability of a mass spectrometer to distinguish between two peaks of slightly different m/z values.[7][8] It is mathematically expressed as R = m/Δm, where 'm' is the mass of the ion and 'Δm' is the full width of the peak at half its maximum height (FWHM).[7][8] Higher resolution is critical for separating the ion of interest from any potential isobaric interferences.[9]
-
Mass Accuracy: This is the degree of closeness between the measured mass and the true, calculated mass of the ion.[10] It is typically reported in parts-per-million (ppm) and is a direct indicator of the confidence in an elemental composition assignment.[10] An acceptable value for high-confidence identification is generally considered to be within 5 ppm of the theoretical mass.[9]
It is a critical point that high resolution enables high mass accuracy, but does not guarantee it.[9] Accurate mass measurement requires both high-resolving power to eliminate interferences and precise calibration of the instrument.[9]
Comparative Analysis of HRMS Platforms
The choice of an HRMS instrument has profound implications for the quality and reliability of the data obtained. Here, we compare the three leading technologies: TOF, Orbitrap, and FT-ICR.
Time-of-Flight (TOF) Mass Spectrometry
Principle of Operation: TOF analyzers separate ions based on the time it takes for them to travel a fixed distance in a field-free drift tube. Lighter ions travel faster and reach the detector before heavier ions of the same charge. Modern TOF instruments, particularly Quadrupole Time-of-Flight (Q-TOF) hybrids, incorporate a reflectron, which corrects for initial kinetic energy differences, thereby significantly enhancing resolution.
Performance Profile:
-
Mass Resolution: Typically in the range of 10,000 to 60,000 (FWHM).
-
Mass Accuracy: 1-5 ppm with internal calibration.[9]
-
Speed: Very high acquisition rates, making it highly compatible with fast chromatography.
Causality in Application: The strength of TOF lies in its speed and robustness, making it a workhorse for high-throughput screening and general analytical chemistry. For the routine confirmation of this compound, a modern Q-TOF provides more than sufficient resolution and mass accuracy to confidently determine its elemental composition.
Orbitrap Mass Spectrometry
Principle of Operation: The Orbitrap analyzer traps ions in an electrostatic field, where they orbit a central, spindle-shaped electrode. The frequency of their axial oscillation is inversely proportional to the square root of their m/z. This frequency is detected as an image current, which is then converted into a mass spectrum using a Fourier transform (FT).[11][12]
Performance Profile:
-
Mass Resolution: Routinely achieves resolutions from 60,000 to >240,000 (FWHM), and can exceed 500,000 in some configurations.[13]
-
Mass Accuracy: Sub-1 ppm to 3 ppm is routinely achievable with internal calibration.[9]
-
Speed: Slower scan speeds are required to achieve the highest resolutions.[11][13]
Causality in Application: The Orbitrap offers a significant step up in resolving power compared to most TOF instruments. This is particularly advantageous when analyzing samples in complex matrices where isobaric interferences are likely. For our target analyte, the ultra-high resolution of the Orbitrap provides an exceptional level of confidence by ensuring that the measured m/z is free from contributions of other co-eluting species.
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
Principle of Operation: FT-ICR operates by trapping ions in a Penning trap, which uses a strong, uniform magnetic field and a weaker electrostatic field.[14] Ions are excited into a coherent cyclotron motion, and the image current they induce is detected.[4][14] A Fourier transform is then used to deconvolute the frequencies into a mass spectrum.[4]
Performance Profile:
-
Mass Resolution: The highest of any mass spectrometry technique, capable of exceeding 1,000,000 (FWHM).
-
Mass Accuracy: Unparalleled, routinely achieving <1 ppm and often in the sub-0.5 ppm range with internal calibration.[9]
-
Speed: Generally the slowest of the three techniques, requiring longer acquisition times.
Causality in Application: FT-ICR is the gold standard for applications demanding the utmost in resolution and mass accuracy. While its capabilities might be considered overkill for the routine confirmation of a small molecule like this compound in a clean sample, it becomes invaluable for complex mixture analysis or for distinguishing between molecules with extremely close masses.[3]
Experimental Workflow: A Self-Validating System
A robust and reliable experimental protocol is essential for achieving accurate mass measurements. The following workflow is designed to be a self-validating system, incorporating critical steps for calibration and data verification.
Caption: A generalized workflow for exact mass determination using HRMS.
Detailed Experimental Protocol: Q-TOF Analysis
This protocol provides a practical example for the analysis of this compound using a Q-TOF mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at 1 mg/mL in acetonitrile (ACN).
-
Create a working solution by diluting the stock to 1-5 µg/mL in 50:50 ACN:Water with 0.1% formic acid. The acid is crucial for promoting protonation of the imine nitrogen.
-
-
Instrumentation and Ionization:
-
Instrument: A high-resolution Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.[15][16][17]
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
-
Mass Spectrometer Tuning and Calibration:
-
External Calibration: Before analysis, perform an external mass calibration using the instrument manufacturer's recommended calibration solution. This establishes an initial accurate mass axis.
-
Internal Calibration: For the highest accuracy, introduce a low concentration of a known reference compound (internal calibrant) that will be present during the analysis of the target analyte.[18] This allows for real-time correction of any mass drift. The choice of internal calibrant should be a compound that does not suppress the ionization of the analyte and has ions that bracket the m/z of the target.
-
-
Data Acquisition:
-
Acquire data in full-scan mode over a relevant m/z range (e.g., 100-500 m/z).
-
Set the instrument resolution to the highest possible value that provides adequate signal intensity.
-
-
Data Processing and Interpretation:
-
Process the acquired data using the instrument's software.
-
Apply the internal calibration to correct the measured m/z values.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺, which should have an m/z of approximately 256.13375.
-
Use the software's formula calculator to generate a list of possible elemental compositions for the measured exact mass.[19]
-
Calculate the mass error in ppm using the formula:
-
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
-
Performance Comparison and Data Summary
The following table summarizes the expected performance of each HRMS platform for the analysis of this compound. The data represents typical values achievable under optimized conditions with internal calibration.
| Feature | TOF / Q-TOF | Orbitrap | FT-ICR |
| Typical Resolution (FWHM) | 20,000 - 60,000 | 140,000 - 240,000 | > 500,000 |
| Expected Mass Accuracy (ppm) | 1 - 5 | 0.5 - 2 | < 1 |
| Relative Cost | |||
| Primary Advantage | Speed & Robustness | High Resolution & Throughput Balance | Ultimate Resolution & Accuracy |
| Best Use Case for Analyte | Routine Confirmation | High-Confidence Confirmation in Complex Samples | Structural Elucidation of Isomers/Complex Mixtures |
Conclusion and Recommendations
The selection of an HRMS platform should be guided by the specific analytical challenge at hand.
-
For routine synthesis confirmation where speed and cost-effectiveness are priorities, a modern Q-TOF instrument provides excellent performance with sufficient mass accuracy (< 5 ppm) to unambiguously confirm the elemental composition of this compound.
-
For high-impact research, publication, or regulatory submissions , where the highest degree of confidence is required, an Orbitrap is the recommended platform. Its superior resolution minimizes the risk of isobaric interferences and delivers sub-2 ppm mass accuracy, providing irrefutable evidence of the compound's identity.
-
FT-ICR , while offering the ultimate in performance, is typically reserved for the most demanding research applications, such as the analysis of highly complex mixtures or fundamental studies in ion chemistry.
By understanding the principles and performance characteristics of these powerful analytical tools, researchers can make informed decisions that ensure the integrity and validity of their scientific findings.
References
- Chapter 1 – HRMS: Fundamentals and Basic Concepts. (n.d.). Elsevier.
-
High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media . (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
High-resolution mass spectrometry: more than exact mass . (2020, April 27). Bioanalysis Zone. Retrieved January 24, 2026, from [Link]
-
Principles of Fourier transform ion cyclotron mass spectrometry and its application in structural biology . (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
High Resolution Mass Spectrometry (HRMS) Analysis . (2026, January 1). ResolveMass Laboratories Inc. Retrieved January 24, 2026, from [Link]
-
Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013) . (2013, June 6). MSACL. Retrieved January 24, 2026, from [Link]
-
13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas . (2014, August 18). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Week 5: Fourier Tranform-based Mass Analyzers: FT-ICR and Orbitrap . (n.d.). University of Arizona. Retrieved January 24, 2026, from [Link]
-
Resolution (mass spectrometry) . (2022, May 16). Mass Spec Terms. Retrieved January 24, 2026, from [Link]
-
Mass Accuracy and Resolution . (n.d.). Novatia, LLC. Retrieved January 24, 2026, from [Link]
-
Fourier Transform Mass Spectrometry . (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Fourier Transform Mass Spectrometry: Fundamentals and Data Processing . (2021, March 31). Spectroswiss. Retrieved January 24, 2026, from [Link]
-
Electrospray ionization . (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Video: Electrospray Ionization (ESI) Mass Spectrometry . (2024, December 5). JoVE. Retrieved January 24, 2026, from [Link]
-
Understanding Mass Accuracy in High Resolution Mass Spectrometry . (2025, October 4). Excel in Science. Retrieved January 24, 2026, from [Link]
-
Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements . (2023, May 9). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
High-resolution mass spectrometers . (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter . (n.d.). Environmental Molecular Sciences Laboratory. Retrieved January 24, 2026, from [Link]
-
Fourier-transform ion cyclotron resonance . (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Request Rejected [emsl.pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. msacl.org [msacl.org]
- 8. Resolution (mass spectrometry) - Mass Spec Terms [msterms.org]
- 9. algimed.com [algimed.com]
- 10. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 11. Fourier Transform Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroswiss.ch [spectroswiss.ch]
- 13. derekwilsonlab.ca [derekwilsonlab.ca]
- 14. Fourier-transform ion cyclotron resonance - Wikipedia [en.wikipedia.org]
- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 17. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 18. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01977B [pubs.rsc.org]
- 19. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Guide to the Safe Disposal of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine. As a valued researcher, your safety and the integrity of our shared laboratory environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, ensuring a deep understanding of the necessary precautions.
Hazard Assessment: A Proactive Approach to Safety
The synthesis of this imine involves the condensation of 4-methoxybenzylamine and p-anisaldehyde (4-methoxybenzaldehyde)[1]. The safety profile of these precursors provides critical insights:
-
4-Methoxybenzylamine: This precursor is classified as a Category 1B corrosive substance, capable of causing severe skin burns and eye damage[2]. It is also harmful if swallowed[2].
-
p-Anisaldehyde: Aldehydes are a class of compounds that can be irritants to the skin, eyes, and respiratory tract.
-
Imine Moiety (-C=N-): The imine functional group is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. This reaction would regenerate the original amine and aldehyde. While some imines exhibit stability under specific anhydrous conditions, this cannot be guaranteed in a waste stream[3].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred corrosive nature of the waste, a stringent PPE protocol is required. This is a non-negotiable standard for handling this chemical in any form, including as a waste product.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, or a full-face shield if there is a splash hazard. | Protects against splashes of the chemical or its solutions, which could cause severe eye damage[2][4]. |
| Hand Protection | Nitrile or neoprene gloves. Ensure gloves are rated for resistance to both amines and aldehydes. | Provides a barrier against skin contact, preventing potential chemical burns and irritation[2]. Always check the manufacturer's glove compatibility data. |
| Body Protection | A standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities (>100 mL). | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not typically required if handling small quantities in a well-ventilated area or a fume hood. | If the material is a powder and could become airborne, or if heating is involved, a respirator may be necessary based on a specific risk assessment. Do not breathe dust or vapors[2]. |
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe containment and labeling of this compound waste, facilitating its proper disposal by your institution's environmental health and safety (EHS) department.
Step 1: Waste Segregation
Crucially, do not mix this waste with other waste streams. Specifically:
-
Do NOT mix with aqueous or acidic waste. This will promote hydrolysis, releasing the corrosive 4-methoxybenzylamine.
-
Do NOT mix with oxidizing agents. This can lead to unpredictable and potentially violent reactions.
Waste should be segregated into a dedicated container for this specific chemical or for compatible nitrogen-containing organic compounds.
Step 2: Container Selection
The choice of a waste container is critical for safe storage and transport.
-
Primary Container: Use a clean, dry, and chemically compatible container. The original product container is often the best choice[5]. If unavailable, a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is suitable[6][7]. The container must be in good condition, free of leaks or external residue[5].
-
Container Size: Select a container size appropriate for the volume of waste being generated to avoid prolonged storage of a nearly empty, large container[7]. Do not fill containers beyond 90% capacity to allow for expansion[8].
-
Secondary Containment: Always store the primary waste container within a larger, chemically resistant secondary container, such as a plastic tub or tray[7][9]. This will contain any potential leaks or spills.
Step 3: Waste Collection
-
For Solid Waste: If the compound is a solid, carefully transfer it to the designated waste container using a clean spatula or scoop. Avoid creating dust.
-
For Solutions: If the waste is in a non-aqueous solvent (e.g., DCM, hexanes, EtOAc from chromatography), carefully pour or pipette the solution into the designated waste container[3].
-
For Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are contaminated with the chemical should be placed in a sealed, labeled plastic bag, which is then placed in the solid hazardous waste container.
-
Empty Containers: An "empty" container that held the pure compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste[10][11].
Step 4: Labeling
Proper labeling is a legal requirement and essential for the safety of everyone who may handle the container.
As soon as you begin accumulating waste in a container, affix a hazardous waste label provided by your EHS department[9]. The label must include:
-
The words "Hazardous Waste" [6].
-
The full chemical name: "this compound" . Do not use abbreviations[6].
-
A list of all components, including solvents, with estimated percentages or volumes[8].
-
The primary hazard(s): "Corrosive" and "Irritant" .
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).
Step 5: Storage and Disposal Request
-
Store the labeled, sealed waste container in a designated satellite accumulation area within your laboratory[6].
-
This area must be under the control of laboratory personnel and away from sinks, drains, and sources of ignition or high heat[12].
-
Ensure incompatible waste types are segregated within the storage area[7][12].
-
Once the container is full (or within the time limit specified by your institution, often 6-12 months), submit a chemical waste pickup request to your EHS office.
Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Small Spill (manageable by lab personnel):
-
Alert others in the area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.
-
Wash the area with soap and water.
-
-
Large Spill (beyond the comfort or capability of lab personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency number.
-
Prevent others from entering the area.
-
Provide emergency responders with the name of the chemical and any available hazard information.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[2]. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI.
- SAFETY DATA SHEET: 4-Methoxybenzylamine. (n.d.). Fisher Scientific.
- Synthesis routes of this compound. (n.d.). Benchchem.
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. (n.d.). PubChem.
- Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
- Hazardous Waste Disposal Guide. (n.d.). NSWAI.
- Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Chemical Waste Guidelines. (2024). Health, Safety & Risk Management - University of Minnesota.
- 4-Methoxybenzylamine - Safety Data Sheet. (2025). ChemicalBook.
- Laboratory Waste Disposal Safety Protocols. (2024). NSTA.
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Bis(4-methoxybenzyl)amine SDS, 17061-62-0 Safety Data Sheets. (2019). ECHEMI.
- Buy N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine from JHECHEM CO LTD. (n.d.). ECHEMI.
- Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH.
- Hydrolysis of some N-alkylmaleimides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Guidelines for Hazardous Waste Disposal. (n.d.). ENMU Portal.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. (n.d.). SciSpace.
- Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University.
Sources
- 1. Synthesis routes of this compound [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methoxybenzylamine - Safety Data Sheet [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. my.enmu.edu [my.enmu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. nswai.org [nswai.org]
- 12. hsrm.umn.edu [hsrm.umn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
